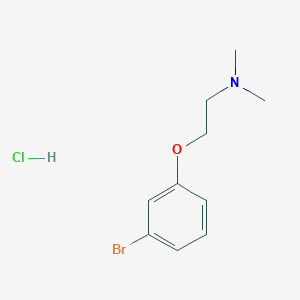

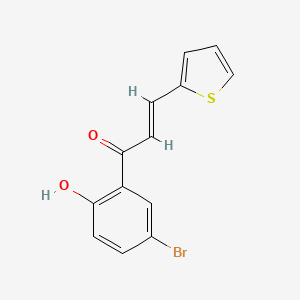

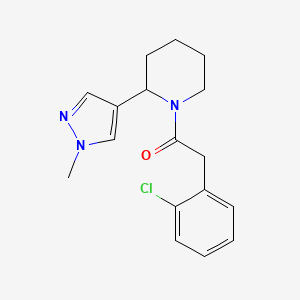

![molecular formula C25H21ClN6 B2926646 N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-48-3](/img/structure/B2926646.png)

N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C25H21ClN6 and its molecular weight is 440.94. The purity is usually 95%.

BenchChem offers high-quality N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Agent

The structure of F2090-0414 suggests potential neuroprotective properties. Compounds with similar pyrazoline and pyrimidine scaffolds have been studied for their neuroprotective effects, particularly in the context of oxidative stress and acetylcholinesterase (AchE) inhibition . AchE plays a critical role in the cholinergic nervous system, and its inhibition can lead to improved nerve pulse transmission, which is beneficial in treating neurodegenerative diseases.

Anticonvulsant Activity

Pyrazoline derivatives have shown promise as anticonvulsant agents. The chlorophenyl group in F2090-0414 could interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are implicated in seizure disorders. This interaction may provide a molecular mechanism for anticonvulsant activity, offering a potential therapeutic avenue for epilepsy management .

Antinociceptive Properties

The compound’s potential to modulate pain perception, or antinociception, is another area of interest. Studies on related compounds have demonstrated efficacy in acute models of epilepsy and tonic pain, suggesting that F2090-0414 could be developed as an analgesic for neuropathic pain management .

Antioxidant Effects

Oxidative stress is a common pathway leading to cellular damage and disease development. Pyrazoline derivatives have been associated with antioxidant activities, which could make F2090-0414 a candidate for therapeutic strategies aimed at reducing oxidative damage and its associated pathologies .

Antibacterial and Antifungal Applications

Compounds with pyrazoline and pyrimidine structures have been reported to possess antibacterial and antifungal properties. F2090-0414 could be investigated for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .

Mechanism of Action

Target of Action

Similar compounds with a pyrimidine nucleus have been found to interact with cyclin-dependent protein kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .

Mode of Action

It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This implies that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the potential interaction with cdks, it’s plausible that the compound could influence cell cycle regulation and transcription pathways .

Pharmacokinetics

It’s worth noting that similar compounds have shown promising in vitro activity and drug-likeness during lead optimization, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest good bioavailability.

Result of Action

Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could potentially exert similar effects.

properties

IUPAC Name |

4-N-(3-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNPRGANMFBNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

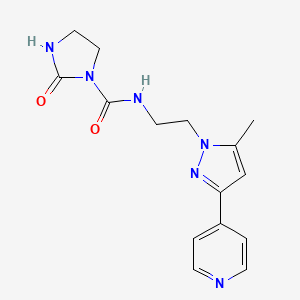

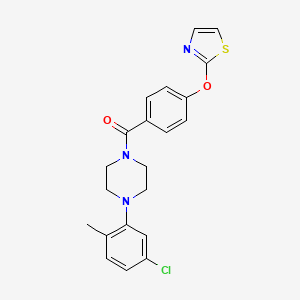

![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)

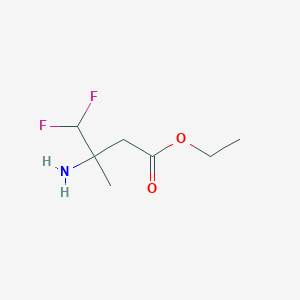

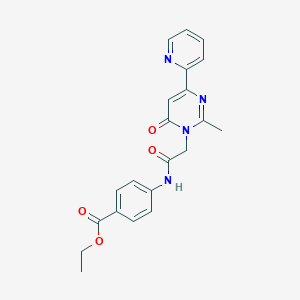

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)

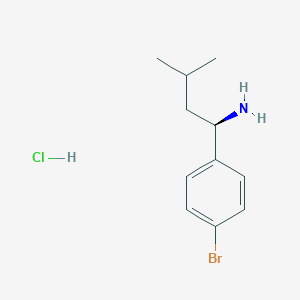

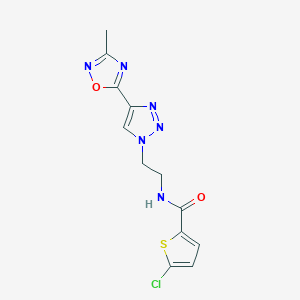

![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)